molecular formula C18H21BrO3 B5024912 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B5024912
M. Wt: 365.3 g/mol
InChI Key: GSZSKTAFWDIZCC-UHFFFAOYSA-N
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Description

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3 This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene can be achieved through a multi-step process involving the following key steps:

    Etherification: The formation of an ether bond between the methoxyphenoxy group and the propoxy group.

    Alkylation: The addition of the dimethyl groups to the benzene ring.

The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenoxy group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
  • 1-bromo-3-(cyclopropylmethoxy)benzene
  • 2-bromo-3-methoxyphenol

Uniqueness

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxyphenoxy group and the bromine atom allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-13-10-14(2)18(17(19)11-13)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZSKTAFWDIZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCOC2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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